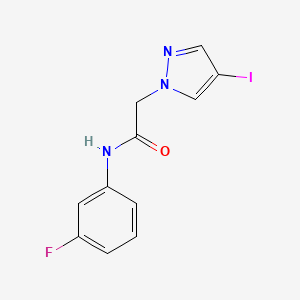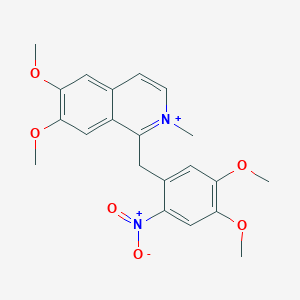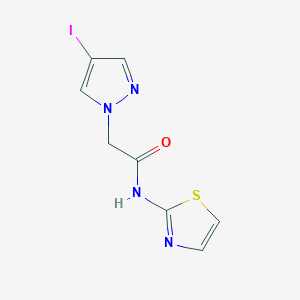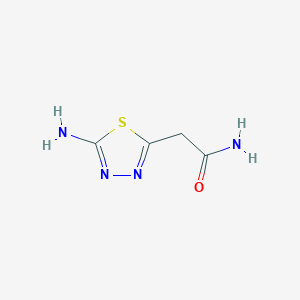![molecular formula C14H19N5O4S B11064207 6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11064207.png)
6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a thiazolo-purine core, which combines features of both thiazole and purine heterocycles.
- The compound’s systematic name reflects its substituents: two hydroxyethyl groups and two methyl groups.
- Its molecular formula is C11H16N6O2S .
6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione: is a complex organic compound with a unique structure.
Preparation Methods
- Synthetic Routes :
- One synthetic approach involves the cyclization of an appropriate precursor. For example, starting from 6-amino-1,3-dimethyluracil, the thiazole ring can be formed via intramolecular cyclization with a suitable reagent.
- Another method employs the condensation of 6-amino-1,3-dimethyluracil with bis(2-hydroxyethyl)amine, leading to the desired compound.
- Reaction Conditions :
- Cyclization reactions often require mild acidic or basic conditions.
- The condensation reaction proceeds under neutral or slightly acidic conditions.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of yield, purity, and scalability is crucial for large-scale synthesis.
Chemical Reactions Analysis
- Reactivity :
- 6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various reactions:
- Oxidation : Oxidative processes may modify the thiazole or purine moieties.
- Reduction : Reduction can affect the functional groups.
- Substitution : Substituents can be replaced by other groups.
- Common Reagents and Conditions :
- Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: React with appropriate nucleophiles or electrophiles.
- 6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various reactions:
- Major Products :
- Oxidation may lead to hydroxylated or carbonylated derivatives.
- Reduction could yield partially saturated analogs.
- Substitution reactions result in modified side chains.
Scientific Research Applications
- Chemistry :
- Investigate the compound’s reactivity, stability, and novel derivatives.
- Explore its potential as a building block for other heterocyclic compounds.
- Biology and Medicine :
- Assess its bioactivity, including antimicrobial, antiviral, or anticancer properties.
- Study its interactions with biological macromolecules (e.g., enzymes, receptors).
- Industry :
- Evaluate its use in materials science (e.g., organic semiconductors, dyes).
- Consider applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- Targets and Pathways :
- Investigate how the compound interacts with specific proteins or nucleic acids.
- Explore its impact on cellular signaling pathways.
- Determine whether it modulates enzymatic activity or gene expression.
Comparison with Similar Compounds
- Uniqueness :
- Compare it to related purine derivatives or thiazole-containing compounds.
- Highlight any distinctive features, such as its fused thiazolo-purine ring system.
- Similar Compounds :
- 5-(2-hydroxyethyl)-6-methyl-2-aminouracil (CAS No. 31492-83-8) shares some structural similarities .
- 6-Amino-1,3-dimethyluracil (CAS No. 3977-29-5) is a related compound .
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C14H19N5O4S |
|---|---|
Molecular Weight |
353.40 g/mol |
IUPAC Name |
8-[[bis(2-hydroxyethyl)amino]methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C14H19N5O4S/c1-16-11-10(12(22)17(2)14(16)23)19-9(8-24-13(19)15-11)7-18(3-5-20)4-6-21/h8,20-21H,3-7H2,1-2H3 |
InChI Key |
LLHZGIIBLBMIJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11064126.png)
![2-{8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B11064128.png)


![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11064147.png)


![1-{[Dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11064164.png)
![3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B11064173.png)
![3-acetyl-4-propyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11064175.png)

![3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11064190.png)
![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide](/img/structure/B11064209.png)
![8-nitro-1'-propyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11064220.png)
